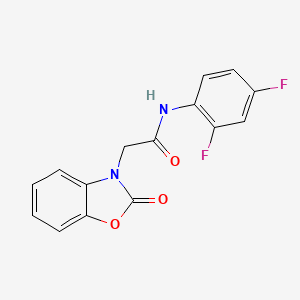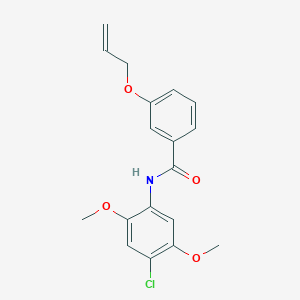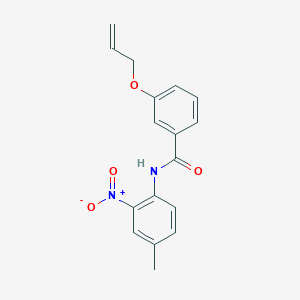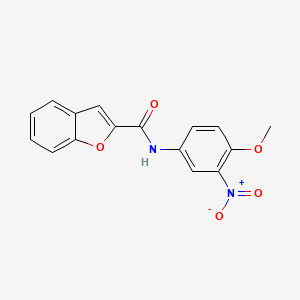![molecular formula C18H19BrN2O2S B4410673 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)
2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide
Descripción general
Descripción
2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, also known as BPTMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTMA is a thiol-containing compound that belongs to the class of acetamide compounds. It has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. This compound has been reported to inhibit the activity of histone deacetylase, an enzyme that plays a critical role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. This compound has also been shown to have anti-inflammatory and antifungal properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the growth of various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is its potent biological activity. It has been shown to exhibit cytotoxicity against various cancer cell lines and has anti-inflammatory and antifungal properties. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce apoptosis in normal cells as well, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide. One of the major areas of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings. Another area of interest is its potential use as an anti-inflammatory and antifungal agent. Further studies are needed to determine the mechanism of action and potential toxicity of this compound in these applications. Overall, this compound has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. This compound has also been shown to have anti-inflammatory and antifungal properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the growth of various fungal species.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVRLPGFSZFRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)




![3-{[(3-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4410642.png)
![methyl 7-(2,5-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410645.png)
![1-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410653.png)

![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4410665.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410680.png)

![1-[4-(3-nitrophenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4410706.png)
